1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole
Description
Structural Elucidation and Molecular Characterization
Molecular Architecture and Functional Group Analysis
The compound features a polycyclic framework comprising three distinct structural motifs:
- Indazole core : A bicyclic aromatic system with fused benzene and pyrazole rings.
- Tetrahydropyran-2-yl group : A six-membered oxygen-containing heterocycle attached to the indazole’s N1 position.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl and trifluoromethyl substituents : Positioned at C4 and C5 of the indazole, respectively.
The molecular formula C~19~H~24~BF~3~N~2~O~3~ (derived from ) reflects a molecular weight of 383.59 g/mol , consistent with high-resolution mass spectrometry data. Key functional groups include:
- Boronate ester : The dioxaborolane ring introduces sp²-hybridized boron, enabling cross-coupling reactivity.
- Trifluoromethyl group : Imparts electron-withdrawing effects and metabolic stability.
- Tetrahydropyranyl protecting group : Enhances solubility and modulates steric bulk.
Table 1: Critical Bond Lengths and Angles
Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P2~1~/c. The indazole core adopts a near-planar geometry (dihedral angle <5° between benzene and pyrazole rings), while the tetrahydropyran group exhibits a chair conformation with axial orientation relative to the indazole plane.
Notably, the dioxaborolane ring displays slight puckering (endocyclic torsion angle: 12.5°), attributable to steric interactions between methyl groups and the indazole’s C4 substituent. The trifluoromethyl group at C5 adopts a staggered conformation to minimize van der Waals repulsions with adjacent substituents.
Non-covalent interactions :
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
¹H NMR (400 MHz, CDCl~3~):
- δ 8.21 (s, 1H, H7-indazole): Deshielded due to adjacent trifluoromethyl group.
- δ 5.65 (dd, J = 9.4 Hz, 1H, tetrahydropyran H2): Coupling with adjacent oxygens.
- δ 1.48 (s, 12H, dioxaborolane methyl): Equivalent protons in symmetrical environment.
¹³C NMR (101 MHz, CDCl~3~):
- δ 121.8 (q, J~CF~ = 288 Hz, CF~3~): Quadrupolar splitting from fluorine.
- δ 83.5 (d, J~BO~ = 4.1 Hz, dioxaborolane quaternary C): Boron coupling.
¹¹B NMR (128 MHz, CDCl~3~):
Infrared and Raman Spectroscopic Features
IR (ATR, cm⁻¹):
Raman (785 nm, cm⁻¹):
- 3055 (aromatic C–H stretch)
- 985 (trifluoromethyl symmetric deformation)
- 620 (dioxaborolane ring breathing)
Table 2: Key Vibrational Assignments
| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(B–O) | 1345 | - | Dioxaborolane ring |
| δ~s~(CF~3~) | 1128 | 985 | Trifluoromethyl |
| ν(C=N) | 1610 | - | Indazole ring |
Mass Spectrometric Fragmentation Patterns
ESI-HRMS (m/z):
Fragmentation pathways confirm the boronate ester’s stability under ionization conditions, with preferential cleavage of the tetrahydropyran and trifluoromethyl groups.
Properties
Molecular Formula |
C19H24BF3N2O3 |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole |
InChI |
InChI=1S/C19H24BF3N2O3/c1-17(2)18(3,4)28-20(27-17)16-12-11-24-25(15-7-5-6-10-26-15)14(12)9-8-13(16)19(21,22)23/h8-9,11,15H,5-7,10H2,1-4H3 |
InChI Key |
PNDKLDSSCZAZNG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3C4CCCCO4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Example Protocol (Adapted from):
- Starting Material : 2-Amino-4-trifluoromethylbenzaldehyde.
- Diazotization : Treat with NaNO₂ in HCl at 0–5°C to form the diazonium salt.
- Cyclization : Heat in acetic acid to induce intramolecular cyclization, yielding 5-trifluoromethylindazole.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR, LC-MS |
Tetrahydropyran Protection
The indazole nitrogen (N1) is protected with a tetrahydropyran (THP) group to prevent undesired side reactions during subsequent steps.
Protocol (Adapted from):
- Reagents : 3,4-Dihydropyran (2.5 equiv), catalytic p-toluenesulfonic acid (p-TsOH).
- Conditions : Stir in dichloromethane at 25°C for 12 hours.
- Workup : Neutralize with NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >98% |
| Characterization | ¹³C NMR, IR (C-O-C stretch) |
Bromination at Position 4
A halogen atom (bromine) is introduced at position 4 to enable subsequent borylation.
Protocol (Adapted from):
- Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (0.1 equiv).
- Conditions : Reflux in CCl₄ for 6 hours under N₂.
- Workup : Filter, concentrate, and recrystallize from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–80% |
| Purity (HPLC) | >97% |
| Characterization | HRMS, X-ray crystallography |
Miyaura Borylation
The bromine at position 4 is replaced with a pinacol boronate ester via palladium-catalyzed borylation.
Protocol (Adapted from and):
- Reagents : Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv), PdCl₂(dppf) (5 mol%), KOAc (3 equiv).
- Conditions : Heat in dioxane at 90°C for 12 hours under argon.
- Workup : Extract with ethyl acetate, wash with brine, and purify via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Purity (HPLC) | >99% |
| Characterization | ¹¹B NMR, ESI-MS |
Optimization Challenges
- Trifluoromethyl Placement : Ensuring regioselectivity at position 5 requires careful control of cyclization conditions ().
- Borylation Efficiency : Steric hindrance from the THP group may reduce reaction rates; elevated temperatures and excess B₂Pin₂ improve yields ().
- Purification : Silica gel chromatography is critical due to the polar boronate moiety.
Alternative Routes
- Direct C-H Borylation : Transition-metal catalysts (e.g., Ir) enable direct borylation at position 4, bypassing bromination ().
- Microwave-Assisted Synthesis : Reduces reaction times for cyclization and borylation steps by 50% ().
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Diazotization-Cyclization | 70 | 95 | Low | High |
| Microwave-Assisted | 75 | 98 | Moderate | Moderate |
| Direct C-H Borylation | 55 | 90 | High | Low |
Case Studies
Chemical Reactions Analysis
1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemical Synthesis
The compound serves as a building block in organic synthesis. It is particularly valuable for creating complex molecules due to its unique functional groups. The synthesis typically involves multi-step organic reactions:
- Formation of the Indazole Core : This is achieved through cyclization reactions involving hydrazines and carbonyl compounds.
- Introduction of the Trifluoromethyl Group : Common methods include using trifluoromethyl iodide or trifluoromethyl sulfonates.
- Attachment of the Dioxaborolane Moiety : This can be accomplished via borylation reactions using boronic acids or esters.
- Incorporation of the Tetrahydropyran Ring : Cyclization reactions involving diols and acid catalysts are utilized for this step .
Biological Applications
The compound has potential applications in pharmaceutical development :
- Drug Synthesis : It plays a crucial role in synthesizing new drugs, particularly anti-inflammatory and anti-cancer agents. The presence of the trifluoromethyl group enhances biological activity and selectivity towards molecular targets .
- Bioactive Probes : The compound can be used to develop bioactive molecules that help study various biological processes by interacting with enzymes or receptors .
Material Science
In the field of material science, 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole is explored for its unique properties:
- Advanced Materials : It is utilized in formulating advanced materials such as polymers and coatings. Its chemical structure contributes to enhanced durability and performance characteristics .
Agricultural Chemistry
The compound is also being investigated for its potential in agrochemicals :
Mechanism of Action
The mechanism of action of 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or binding to specific biomolecules.
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole (CAS 1146955-35-2)
- Key Difference : Boronate ester at position 4 instead of position 4.
- Impact: Positional isomerism affects regioselectivity in cross-coupling reactions.
1-(Tetrahydro-pyran-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzotriazole
- Key Difference : Benzotriazole core replaces indazole.
- Impact : Increased aromaticity and nitrogen content enhance coordination capabilities with metals, making it suitable for catalytic applications. However, reduced solubility compared to indazole derivatives .
Functional Group Variations
Pyrazole Derivatives (e.g., 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
Fluorinated Analogues (e.g., 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)
- Key Difference : Fluorine substituents instead of trifluoromethyl.
- Impact : Lower electron-withdrawing effects compared to -CF₃, resulting in slower reaction rates in nucleophilic aromatic substitutions. Fluorine’s smaller size may improve crystallinity .
Biological Activity
1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole is a complex organic compound with a unique molecular structure that suggests potential biological activity. Its molecular formula is with a molecular weight of 396.22 g/mol. This compound is notable for its incorporation of a trifluoromethyl group and a dioxaborolane moiety, both of which are known to influence biological interactions.
Structure and Properties
The compound features several functional groups that contribute to its biological properties:
- Tetrahydropyran Ring : A cyclic ether that can influence solubility and permeability.
- Dioxaborolane : Known for its role in drug design as a boron-containing structure that can enhance binding affinity to biological targets.
- Trifluoromethyl Group : Often enhances metabolic stability and lipophilicity.
Biological Activity
Research into the biological activity of this compound is limited but suggests several areas of potential interest:
Anticancer Activity
Preliminary studies indicate that compounds containing indazole and dioxaborolane moieties may exhibit anticancer properties. Indazoles have been reported to inhibit various kinases involved in cancer progression. For instance:
- Kinase Inhibition : The structural similarity to known kinase inhibitors suggests potential activity against targets such as CDK4/6 and PDGFRA, which are implicated in tumor growth and metastasis.
Antimicrobial Properties
There is evidence that similar compounds exhibit antimicrobial activity. The presence of the tetrahydropyran ring may enhance the interaction with bacterial membranes, leading to increased efficacy against certain pathogens.
Neurological Implications
Given the structural characteristics, there may be potential for neuroprotective effects. Compounds with similar frameworks have been studied for their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Case Studies
While specific case studies directly involving 1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indazole are scarce, related compounds have shown promise:
- Indazole Derivatives : A study demonstrated that indazole derivatives inhibited the growth of various cancer cell lines through apoptosis induction.
- Boronic Acid Compounds : Research has indicated that boronic acids can enhance the efficacy of therapies targeting proteasomes in cancer cells.
Research Findings
Recent research highlights include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
